Naphthalene-2,7-disulfonyl dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

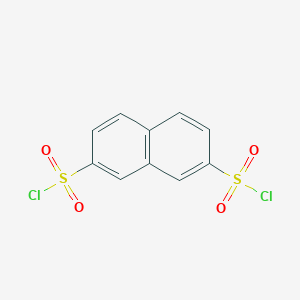

Naphthalene-2,7-disulfonyl dichloride: is an organic compound with the molecular formula C₁₀H₆Cl₂O₄S₂ . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Sulfonation of Naphthalene: The preparation of naphthalene-2,7-disulfonyl dichloride typically begins with the sulfonation of naphthalene.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Naphthalene-2,7-disulfonyl dichloride can undergo nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to form naphthalene-2,7-disulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Hydrolysis Agents: Water, aqueous bases

Major Products Formed:

Substitution Products: Naphthalene derivatives with various functional groups replacing the sulfonyl chloride groups

Hydrolysis Products: Naphthalene-2,7-disulfonic acid

Applications De Recherche Scientifique

Chemistry: It is also used in the preparation of dyes, pigments, and fluorescent whiteners .

Biology and Medicine: In biological research, naphthalene-2,7-disulfonyl dichloride is used as a cross-linking agent for proteins and other biomolecules. It is also employed in the synthesis of biologically active compounds .

Industry: The compound finds applications in the production of specialty chemicals, including surfactants, detergents, and polymer additives .

Mécanisme D'action

The mechanism of action of naphthalene-2,7-disulfonyl dichloride involves the reactivity of the sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, making the compound useful in cross-linking and functionalization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparaison Avec Des Composés Similaires

- Naphthalene-2,6-disulfonyl dichloride

- Naphthalene-1,5-disulfonyl dichloride

- Biphenyl-4,4’-disulfonyl dichloride

Comparison: Naphthalene-2,7-disulfonyl dichloride is unique due to the specific positioning of the sulfonyl chloride groups, which can influence its reactivity and the types of products formed in chemical reactions. Compared to naphthalene-2,6-disulfonyl dichloride, the 2,7-isomer may exhibit different reactivity patterns and selectivity in substitution reactions .

Activité Biologique

Naphthalene-2,7-disulfonyl dichloride (NDSDC) is a sulfonamide derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by two sulfonyl groups attached to a naphthalene ring, with chlorine substituents enhancing its reactivity. The synthesis typically involves sulfonation of naphthalene followed by chlorination. Recent eco-friendly methods have been proposed for its synthesis, which not only improve yield but also reduce environmental impact .

Anticancer Properties

NDSDC has shown promising anticancer activity in various studies. For instance, compounds derived from naphthalene sulfonamides exhibited significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating potent antiproliferative properties. Specifically, derivatives of NDSDC demonstrated enhanced cytotoxicity compared to standard chemotherapeutics .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Naphthalene-2-sulfonamide | MCF-7 | 10.5 | |

| This compound | MCF-7 | 8.22 | |

| Doxorubicin | MCF-7 | 1.1 |

Antimicrobial Activity

Research indicates that NDSDC and its derivatives possess antimicrobial properties against a range of pathogens. For example, studies have reported activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

The biological activity of NDSDC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : NDSDC has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

- Induction of Apoptosis : Studies suggest that compounds derived from NDSDC can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies illustrate the potential applications of NDSDC in clinical settings:

- Breast Cancer Treatment : A study evaluated the effectiveness of NDSDC in combination with other chemotherapeutic agents in treating resistant breast cancer cell lines. Results indicated a synergistic effect that enhanced overall cytotoxicity .

- Antimicrobial Formulations : Another study focused on formulating topical antimicrobial agents using NDSDC derivatives, showing significant efficacy against skin infections caused by resistant strains .

Propriétés

IUPAC Name |

naphthalene-2,7-disulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUZZHKEDNPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383558 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19551-16-7 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.